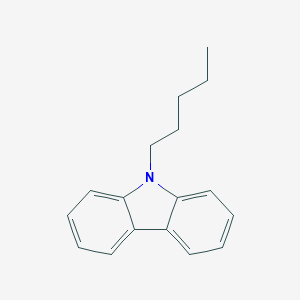

9-pentyl-9H-carbazole

Descripción

9-Pentyl-9H-carbazole is a nitrogen-containing heterocyclic compound derived from the carbazole core structure, featuring a pentyl (C₅H₁₁) substituent at the 9-position. Its molecular formula is C₁₇H₁₉N, with a molecular weight of 237.34 g/mol (calculated based on substituent addition to the carbazole backbone, C₁₂H₉N) . The pentyl chain enhances solubility in organic solvents compared to unsubstituted carbazole, making it valuable in synthetic chemistry and materials science. This compound serves as an intermediate in synthesizing fluorescent probes and organic electronic materials, such as light-emitting diodes (OLEDs) .

Propiedades

Fórmula molecular |

C17H19N |

|---|---|

Peso molecular |

237.34 g/mol |

Nombre IUPAC |

9-pentylcarbazole |

InChI |

InChI=1S/C17H19N/c1-2-3-8-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12H,2-3,8,13H2,1H3 |

Clave InChI |

DENPZUCLJCPHNI-UHFFFAOYSA-N |

SMILES |

CCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |

SMILES canónico |

CCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations:

Alkyl Chain Length: Longer alkyl chains (e.g., hexyl vs. pentyl) improve solubility in non-polar solvents but reduce crystallinity due to increased steric hindrance . The pentyl substituent balances solubility and molecular packing, making it suitable for solution-processed electronic devices .

Aryl vs. Alkyl Substituents :

- Aryl groups (e.g., phenyl, benzyl) enhance π-conjugation and thermal stability (e.g., 9-phenyl-9H-carbazole decomposes above 300°C) .

- Alkyl chains lack π-conjugation but reduce aggregation in solid-state applications .

Halogenated Derivatives :

- Bromine substituents (e.g., 9-(4-bromophenyl)-9H-carbazole) introduce electron-withdrawing effects, lowering HOMO levels and enabling charge-transfer interactions .

- Bromoalkyl derivatives (e.g., 9-(2-bromoethyl)-9H-carbazole) are reactive intermediates for Suzuki-Miyaura couplings .

Photophysical and Electronic Performance

Key Findings:

- Fluorescence : Benzyl and phenyl derivatives exhibit stronger fluorescence due to extended conjugation, whereas alkyl-substituted carbazoles (e.g., pentyl, hexyl) show weaker or solvent-dependent emission .

- OLED Performance : 9-Phenyl-9H-carbazole derivatives paired with iridium complexes (e.g., Firpic) achieve high current efficiency (40 cd/A) in blue OLEDs, outperforming alkylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.